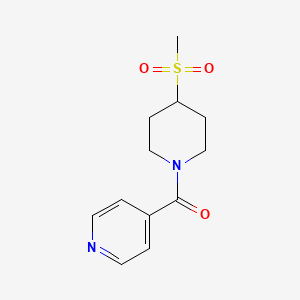

(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPMP and is a derivative of piperidine. The purpose of

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Research has been dedicated to synthesizing and characterizing compounds similar to “(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone”. For instance, a study by Mallesha and Mohana (2014) focused on synthesizing 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluating their antimicrobial activities. The compounds exhibited notable activity against certain bacterial and fungal strains, suggesting their potential in antimicrobial applications (Mallesha & Mohana, 2014).

Another study by Girish et al. (2008) synthesized and characterized [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol, providing insights into its crystal structure through X-ray crystallography. The study revealed the chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom, contributing to the understanding of molecular conformations in similar compounds (Girish et al., 2008).

Biological Activities and Potential Therapeutic Applications

The research has also extended into exploring the biological activities and potential therapeutic applications of compounds related to “(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone”. For example, Colpaert et al. (2004) investigated the effects of a high-efficacy 5-HT(1A) receptor agonist on allodynia in rats with spinal cord injury, providing evidence of its curative-like action on pathological pain. This study indicates the therapeutic potential of similar compounds in pain management (Colpaert et al., 2004).

Chemical Properties and Reactions

The chemical properties and reactions of compounds related to “(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone” have also been a subject of study. For instance, Back et al. (2003) explored stereospecific rearrangements during the synthesis of pyrrolidines and related heterocycles from cyclizations of amino alcohols with vinyl sulfones. Such studies contribute to the understanding of chemical reactivity and synthesis pathways of these compounds (Back et al., 2003).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is suggested that the compound’s interaction with its targets may result in changes that contribute to its biological activities . The steric hindrance induced by both heteroaryl rings might explain some of the compound’s interactions .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their ability to bind to multiple receptors . These affected pathways and their downstream effects contribute to the compound’s diverse biological activities.

Result of Action

It is suggested that the compound may have potential antiproliferative activity. The compound’s structure and molecular stability are associated with specific intermolecular and intramolecular hydrogen bonds.

Propriétés

IUPAC Name |

(4-methylsulfonylpiperidin-1-yl)-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-18(16,17)11-4-8-14(9-5-11)12(15)10-2-6-13-7-3-10/h2-3,6-7,11H,4-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREWBWZOLZLAJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2741810.png)

![4-oxo-4-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)butanamide](/img/structure/B2741816.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-butan-2-ylacetamide](/img/structure/B2741819.png)

![3,4-difluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2741829.png)